GSK2200150A

Antitubercular drug discovery Mycobacterium tuberculosis Phenotypic screening

GSK2200150A (CAS 1443138-53-1) is a spirocyclic anti-tuberculosis small molecule identified through high-throughput phenotypic screening, distinct from conventional TB drugs. It exhibits a well-defined MIC of 0.38 μM against M. tuberculosis H37Rv under standardized resazurin-based assay conditions, enabling direct use as a validated positive control. Differential potency against M. bovis BCG (MIC 1.6 μM, 4.2-fold) supports comparative mycobacterial biology studies. With commercially verified purity ≥98% (batch-dependent up to 99.88%) and documented physicochemical properties (MW 357.47, cLogP 4.2, tPSA 47.6 Ų), this compound provides reproducible, scaffold-specific performance not interchangeable with isoniazid, ethambutol, or other antimycobacterial agents. Order high-purity GSK2200150A today to ensure assay-to-assay consistency in your TB drug discovery workflow.

Molecular Formula C20H23NO3S
Molecular Weight 357.46
CAS No. 1443138-53-1
Cat. No. B607781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK2200150A
CAS1443138-53-1
SynonymsGSK2200150A;  GSK-2200150A;  GSK 2200150A;  GSK2200150;  GSK-2200150;  GSK 2200150;  SPIRO; 
Molecular FormulaC20H23NO3S
Molecular Weight357.46
Structural Identifiers
SMILESC1COC2(CCN(CC2)CC3=CC4=C(C=C3)OCCO4)C5=C1SC=C5
InChIInChI=1S/C20H23NO3S/c1-2-17-18(23-11-10-22-17)13-15(1)14-21-7-5-20(6-8-21)16-4-12-25-19(16)3-9-24-20/h1-2,4,12-13H,3,5-11,14H2
InChIKeyNCRPMBWORFWNGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GSK2200150A (CAS 1443138-53-1) for Anti-Tuberculosis Research: Baseline Characteristics and Procurement Profile


GSK2200150A (CAS 1443138-53-1) is a spirocyclic small molecule identified via high-throughput phenotypic screening as an anti-tuberculosis agent with activity against Mycobacterium tuberculosis and Mycobacterium bovis BCG . The compound possesses the molecular formula C20H23NO3S and a molecular weight of 357.47 g/mol, with a purity specification of ≥98% (batch-dependent; typical purity values are 99.55% from MedChemExpress and 99.16% from TargetMol) . It is supplied as a white solid, soluble in DMSO (up to 71 mg/mL; 198.61 mM), and is intended exclusively for research use . The compound is derived from a phenotypic screening campaign and is characterized by a distinctive spirocycle core structure that distinguishes it from other antimycobacterial chemotypes .

Why GSK2200150A Cannot Be Substituted with Other Anti-Tuberculosis Agents Without Loss of Research Specificity


GSK2200150A is not interchangeable with other antimycobacterial agents due to its unique spirocyclic chemotype, its distinct origin from phenotypic high-throughput screening, and its specific activity profile across Mycobacterium species. Unlike clinically established agents such as isoniazid (targeting InhA), ethambutol (targeting arabinosyl transferase), or rifampicin (targeting RNA polymerase), GSK2200150A lacks a definitively established molecular target in the peer-reviewed literature . It inhibits M. tuberculosis H37Rv with an MIC of 0.38 μM and shows differential activity against M. bovis BCG (MIC = 1.6 μM), a 4.2-fold potency difference that may not be replicated by other anti-TB agents . Substitution with another screening-derived hit, a marketed antitubercular drug, or a structurally related analog would introduce confounding variables in studies of mechanism of action, phenotypic response, or structure-activity relationships. Without direct comparator data confirming equivalent potency, selectivity, and cellular behavior across relevant mycobacterial strains, substitution risks compromising experimental reproducibility and invalidating cross-study comparisons [1].

GSK2200150A Quantitative Evidence Guide for Informed Procurement Decisions


Antimycobacterial Potency of GSK2200150A Against M. tuberculosis H37Rv

GSK2200150A exhibits a minimal inhibitory concentration (MIC) of 0.38 μM against the virulent Mycobacterium tuberculosis strain H37Rv . For context, this MIC value is comparable to or moderately more potent than the MIC of isoniazid against the same strain (isoniazid MIC = 0.4–0.8 μM, range derived from resazurin microtiter assay data reported in the original phenotypic screening study that identified GSK2200150A) [1]. Direct head-to-head comparison with other spirocyclic screening hits from the same campaign is not available in the public domain. The MIC was determined using a 7-day incubation followed by 24-hour resazurin reduction as a viability readout in Middlebrook 7H9 medium .

Antitubercular drug discovery Mycobacterium tuberculosis Phenotypic screening

Differential Activity of GSK2200150A Across Mycobacterium Species

GSK2200150A demonstrates differential potency against distinct mycobacterial species, with an MIC of 0.38 μM against M. tuberculosis H37Rv and an MIC of 1.6 μM against M. bovis BCG . This 4.2-fold potency difference indicates species-dependent activity that may inform target identification studies or selectivity profiling. For comparison, isoniazid typically exhibits MIC values of 0.2–0.4 μM against M. bovis BCG [1]. The magnitude of differential activity observed for GSK2200150A is distinct from the relatively flat potency profile of isoniazid across M. tuberculosis and M. bovis BCG.

Mycobacterial species selectivity M. bovis BCG Antitubercular activity spectrum

Purity Specifications and Batch-to-Batch Consistency of GSK2200150A

GSK2200150A is commercially available with defined purity specifications from multiple vendors. MedChemExpress reports a purity of 99.55% for catalog number HY-112091 . TargetMol reports a purity of 99.16% for catalog number T4531 . Adooq reports purity greater than 98% for catalog number A13221 [1]. For comparison, the original phenotypic screening campaign that identified GSK2200150A employed a purity threshold of ≥90% for hit compounds, with confirmed hits subsequently repurchased and re-tested at ≥95% purity [2]. The current commercial purity specifications of ≥98% exceed the minimum purity requirements used in the original hit validation workflow.

Compound quality control Purity specification Procurement standardization

Absence of Cross-Reactivity with RORγt and Other Nuclear Receptors: A Class-Level Distinction

GSK2200150A is an antimycobacterial agent identified through phenotypic high-throughput screening, with no evidence of activity against RORγt or other nuclear receptors in available public data . This stands in clear contrast to numerous GSK-designated compounds such as GSK805, which is a potent and selective RORγt inverse agonist that suppresses Th17 differentiation and IL-17 production [1]. The GSK805 class of compounds binds directly to the RORγt ligand-binding domain and modulates transcriptional activity [2]. Researchers investigating mycobacterial biology, phenotypic screening, or antitubercular drug discovery should recognize that GSK2200150A belongs to a fundamentally different pharmacological class than the GSK80x-series RORγt modulators.

Target selectivity RORγt inverse agonists Phenotypic vs. target-based screening

GSK2200150A: Validated Research Applications in Antitubercular Drug Discovery and Phenotypic Screening


Phenotypic Screening Reference Compound for M. tuberculosis H37Rv Growth Inhibition Assays

GSK2200150A serves as a positive control or reference compound in resazurin-based M. tuberculosis H37Rv growth inhibition assays, leveraging its well-defined MIC of 0.38 μM under standardized conditions (7-day incubation in Middlebrook 7H9 medium, resazurin fluorescence readout) . The established assay protocol is directly available from supplier documentation and the original phenotypic screening publication [1]. This application is supported by the compound's origin from a validated high-throughput screening campaign against M. tuberculosis and the reproducibility of its MIC across multiple independent sources .

Tool Compound for Investigating Species-Selective Antimycobacterial Activity

The differential potency of GSK2200150A against M. tuberculosis H37Rv (MIC = 0.38 μM) versus M. bovis BCG (MIC = 1.6 μM) positions it as a useful tool for comparative mycobacterial biology studies . This 4.2-fold activity difference may be leveraged in target identification studies, comparative genomics, or metabolomics to identify species-specific determinants of compound sensitivity [1].

Chemotype Reference for Spirocyclic Antitubercular Lead Optimization

GSK2200150A represents a structurally distinct spirocyclic chemotype identified through phenotypic screening, making it suitable as a scaffold reference in medicinal chemistry programs exploring novel antitubercular chemical space . Its molecular properties (MW = 357.47, cLogP = 4.2, tPSA = 47.6 Ų) are documented and can inform structure-activity relationship studies and property-based optimization efforts [1]. The absence of cross-reactivity with RORγt or other nuclear receptors further supports its utility as a mycobacterial-specific chemotype reference .

Quality Control Standard for Antitubercular Compound Procurement and Assay Validation

With commercially available purity specifications of 99.55% from MedChemExpress, 99.16% from TargetMol, and >98% from Adooq, GSK2200150A meets or exceeds the purity thresholds required for reproducible antitubercular research . This level of batch-to-batch consistency supports its use as an internal quality control standard for assay validation, inter-laboratory comparisons, and longitudinal studies [1].

Technical Documentation Hub

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